molecular formula C10H8N2O3S B2774175 4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid CAS No. 1612887-08-7

4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid

Cat. No.: B2774175
CAS No.: 1612887-08-7
M. Wt: 236.25
InChI Key: YEQNTHHHAIZUSN-UHFFFAOYSA-N
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Description

4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a methoxy group at the 4-position, a pyridinyl group at the 2-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group such as a halide.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a cross-coupling reaction such as the Suzuki-Miyaura coupling, which involves a boronic acid derivative of pyridine and a halogenated thiazole intermediate.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable organometallic reagent such as a Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyridinyl group using nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling or the Heck reaction to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.

    Substitution: Amines, thiols, methanol, dichloromethane.

    Coupling Reactions: Palladium catalysts, boronic acids, halogenated intermediates, bases such as potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thio derivatives.

    Coupling Reactions: Biaryl compounds, substituted thiazoles.

Scientific Research Applications

4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid can be compared with other similar compounds, such as:

    2-(4-Pyridyl)thiazole-4-carboxylic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    4-Methoxy-2-(pyridin-2-yl)thiazole-5-carboxylic acid: Has the pyridinyl group at a different position, which can influence its binding interactions and properties.

    Thiazole-5-carboxylic acid derivatives: Various derivatives with different substituents can have distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can confer unique reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-methoxy-2-pyridin-4-yl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c1-15-8-7(10(13)14)16-9(12-8)6-2-4-11-5-3-6/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQNTHHHAIZUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=N1)C2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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